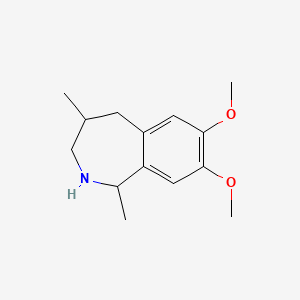

7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine

描述

7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine is a complex organic compound characterized by its molecular formula C14H21NO2

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle high volumes of reactants. The process is optimized to maximize yield and purity while minimizing by-products and waste.

化学反应分析

Acid-Catalyzed Isomerization

7,8-Dimethoxy-2-benzazepines undergo acid-catalyzed isomerization . For example, heating the benzoxazonine 2 in methanesulfonic acid triggers a -shift, forming benzoxazepine 7 via an equilibrium process . This reaction highlights the sensitivity of the medium-ring system to acidic conditions, which can alter regioselectivity and functional group positioning.

Functionalization via Halogenation

Direct bromination of the aromatic core is achieved using methylene bromide (CH₂Br₂), potassium carbonate, and cupric oxide at 150°C under inert conditions. This method selectively introduces bromine at the 6-position of 7,8-dimethoxybenzazepines, as demonstrated in the synthesis of 6-bromo-7,8-methylenedioxy derivatives .

Equation 1: Bromination Reaction

Ring-Opening and Rearrangement Products

Under basic conditions, the benzazepine core can undergo ring-opening reactions . For example, treatment with DBU in refluxing acetonitrile generates alkenes (e.g., 8 ) via cleavage of the N–C bond. These products are characterized by distinct -NMR signals, such as singlet olefinic protons at 5.15–5.98 ppm .

Table 2: Diagnostic NMR Signals for Rearrangement Products

| Compound | Key -NMR Signals (ppm) | -NMR Signals (ppm) | Source |

|---|---|---|---|

| 6 | 3.66 (H1), 4.50 (H2, coupled doublet) | N/A | |

| 8 | 3.61, 3.15 (N–CH₂), 7.00 (H7, singlet) | 58.3, 55.2 (N–CH₂) |

Stability and Degradation

The benzazepine derivatives exhibit conformational flexibility in solution. Low-temperature NMR studies (−30°C) reveal two conformers for benzoxazonine 2 , attributed to inversion of the N3–O4–C5 segment . Degradation pathways under reflux include isomerization to benzoxazepines and hydrolysis in aqueous media .

科学研究应用

Chemical Research Applications

1. Building Block for Synthesis

- Intermediate in Organic Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it through various reactions to create new compounds with desired properties.

- Synthetic Routes : Common synthetic methods include cyclization of precursors under controlled conditions. The compound can undergo oxidation, reduction, and substitution reactions to yield derivatives that may exhibit enhanced functionalities.

2. Mechanistic Studies

- Reaction Mechanisms : Understanding the reaction pathways involving 7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine can provide insights into its reactivity and stability as a chemical species. This knowledge is crucial for developing new synthetic strategies and optimizing reaction conditions.

Biological Research Applications

1. Pharmacological Potential

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, making it a candidate for drug development targeting various diseases.

- Receptor Binding : Research indicates potential interactions with neurotransmitter receptors, which could lead to therapeutic applications in treating neurological disorders.

2. Therapeutic Development

- Lead Compound in Drug Discovery : The compound's ability to interact with biological targets positions it as a lead compound for developing new pharmaceuticals. Its structural features may contribute to unique pharmacokinetic properties that enhance efficacy and reduce side effects .

Industrial Applications

1. Agrochemicals

- Pesticide Development : The compound's chemical properties may be leveraged in the formulation of agrochemicals aimed at pest control. Its structural analogs have shown promise in this area .

2. Advanced Materials

作用机制

The mechanism by which 7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

1,2,3,4-Tetrahydro-5,7-dimethyl-naphthalene: This compound shares structural similarities with 7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine but differs in its functional groups and biological activity.

1H-3-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-phenyl-: Another closely related compound with variations in its phenyl group and overall structure.

Uniqueness: this compound is unique due to its specific arrangement of methoxy and methyl groups, which contribute to its distinct chemical and biological properties. This uniqueness allows it to be used in specialized applications where other similar compounds may not be as effective.

生物活性

7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 235.33 g/mol |

| CAS Number | 1423033-76-4 |

| InChI Key | JJNWWBVSBLQJNC-UHFFFAOYSA-N |

This compound's unique structure contributes to its distinct biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled acidic or basic conditions. The reaction parameters such as temperature and solvent are critical for optimizing yield and purity .

The biological activity of this compound appears to be mediated through its interactions with specific molecular targets. These interactions can modulate various biological pathways. The exact targets and pathways are still under investigation but may include enzyme inhibition and receptor binding .

Research Findings

Several studies have highlighted the biological potential of this compound:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting tyrosinase activity, which is crucial for melanin production .

- Antioxidant Activity : Research indicates that derivatives of benzazepine compounds exhibit antioxidant properties. The ability to scavenge free radicals may contribute to their protective effects against oxidative stress .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that at certain concentrations, it does not exhibit significant cytotoxicity while maintaining effective enzyme inhibition .

Study on Tyrosinase Inhibition

A study investigated the efficacy of this compound as a tyrosinase inhibitor. The results demonstrated that the compound significantly inhibited tyrosinase activity in B16F10 murine melanoma cells at concentrations lower than those causing cytotoxic effects. This suggests its potential application in treating hyperpigmentation disorders .

Antioxidant Efficacy Assessment

Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that it effectively scavenged free radicals comparable to established antioxidants like vitamin C .

Comparison with Similar Compounds

To understand the uniqueness of this compound in terms of biological activity and structure-function relationships:

| Compound Name | Biological Activity |

|---|---|

| 1H-Benzazepine | Moderate enzyme inhibition |

| 7-Methoxy-Dihydrobenzazepine | Low antioxidant activity |

| 7-Ethoxy-Dihydrobenzazepine | High cytotoxicity |

This comparison underscores the distinctiveness of 7,8-dimethoxy derivatives in therapeutic applications.

属性

IUPAC Name |

7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-9-5-11-6-13(16-3)14(17-4)7-12(11)10(2)15-8-9/h6-7,9-10,15H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNWWBVSBLQJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(NC1)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。